molecular formula C25H21N3OS2 B3316955 N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 955599-05-0

N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B3316955
CAS No.: 955599-05-0
M. Wt: 443.6 g/mol
InChI Key: NFKPFGVFZQZFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of Lewis acids.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways . The benzothiazole rings can also intercalate with DNA, affecting gene expression and cellular proliferation .

Comparison with Similar Compounds

Uniqueness: N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to its dual benzothiazole rings, which confer specific electronic and steric properties. These features enhance its binding affinity to biological targets and its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

N-benzyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS2/c1-16(2)18-11-8-14-21-22(18)27-25(31-21)28(15-17-9-4-3-5-10-17)24(29)23-26-19-12-6-7-13-20(19)30-23/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKPFGVFZQZFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Reactant of Route 3
N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Reactant of Route 5
N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Reactant of Route 6
N-benzyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.